molecular formula C11H9F3N2O2S B1404878 N-methyl-N-(4-(trifluoromethyl)benzo[d]thiazol-2-yl)glycine CAS No. 1421508-23-7

N-methyl-N-(4-(trifluoromethyl)benzo[d]thiazol-2-yl)glycine

Cat. No.: B1404878
CAS No.: 1421508-23-7
M. Wt: 290.26 g/mol
InChI Key: YJUFAUMJPFXOQT-UHFFFAOYSA-N
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Description

N-methyl-N-(4-(trifluoromethyl)benzo[d]thiazol-2-yl)glycine is a fluorinated heterocyclic compound featuring a benzo[d]thiazole core substituted with a trifluoromethyl group at the 4-position. The N-methylglycine moiety is attached to the thiazole ring’s 2-position, contributing to its unique electronic and steric properties. Fluorinated compounds like this are often explored for their enhanced metabolic stability, lipophilicity, and bioavailability, making them candidates for pharmaceutical and agrochemical applications .

Properties

IUPAC Name

2-[methyl-[4-(trifluoromethyl)-1,3-benzothiazol-2-yl]amino]acetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H9F3N2O2S/c1-16(5-8(17)18)10-15-9-6(11(12,13)14)3-2-4-7(9)19-10/h2-4H,5H2,1H3,(H,17,18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YJUFAUMJPFXOQT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(CC(=O)O)C1=NC2=C(C=CC=C2S1)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H9F3N2O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

290.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthesis of the Benzo[d]thiazole Intermediate

Reaction: Condensation of 2-aminothiophenol derivatives with suitable carboxylic acid derivatives or halides.

Typical Conditions:

  • Reagents: 4-(Trifluoromethyl)benzo[d]thiazole-2-amine precursor
  • Catalyst: Acidic or basic catalysts such as polyphosphoric acid (PPA) or phosphorus oxychloride (POCl₃)
  • Solvent: Dimethylformamide (DMF) or acetic acid
  • Temperature: Reflux conditions (~100°C)

Outcome: Formation of the heterocyclic core with trifluoromethyl substitution at the 4-position.

Functionalization with Glycine

Reaction: Nucleophilic substitution or amidation involving the heterocyclic amine and glycine derivatives.

Method:

  • Activation of glycine (e.g., as its ester or acid chloride)
  • Coupling with the heterocyclic amine using coupling agents like EDCI or DCC
  • Conditions: Room temperature or gentle heating in solvents such as dichloromethane (DCM) or dimethylformamide (DMF)

Notes: Protective groups (e.g., tert-butoxycarbonyl, Boc) may be employed to prevent side reactions, later removed under acidic conditions.

N-methylation

Reaction: Methylation of the secondary amine using methylating agents.

Reagents:

  • Methyl iodide (CH₃I) or dimethyl sulfate (DMSO₄)
  • Base: Potassium carbonate (K₂CO₃) or sodium hydride (NaH)

Conditions:

  • Solvent: Acetone or DMF
  • Temperature: Reflux or room temperature, depending on reactivity

Outcome: Formation of the N-methylated product, completing the synthesis of N-methyl-N-(4-(trifluoromethyl)benzo[d]thiazol-2-yl)glycine .

Reaction Conditions and Optimization

Step Reagents Solvent Temperature Time Notes
Heterocycle formation 2-aminothiophenol derivatives + halides or acids DMF or acetic acid Reflux (~100°C) 4–8 hours Catalysts like PPA improve yield
Glycine coupling Glycine derivatives + activated heterocycle DCM or DMF Room temp to 50°C 12–24 hours Use of coupling agents enhances efficiency
N-methylation Methyl iodide + base Acetone or DMF Reflux (~60°C) 4–8 hours Excess methylating agent ensures complete methylation

Purification Techniques

  • Crystallization: Using solvents like ethanol, methanol, or ethyl acetate to purify the final product.
  • Chromatography: Silica gel chromatography with suitable eluents (e.g., dichloromethane/methanol mixtures) for further purification if necessary.
  • Recrystallization: To improve purity, recrystallization from solvents such as ethanol or acetone is common.

Research Findings and Data

Recent literature and patents provide insights into the synthetic feasibility and optimization:

  • Patent US20160303128A1 describes a method involving the cyclization of heterocyclic precursors followed by functionalization, emphasizing reaction conditions that favor high yield and purity.
  • Research articles highlight the importance of controlling reaction parameters like temperature, solvent polarity, and catalyst presence to optimize the formation of intermediates and final compounds.

Summary of Key Data

Parameter Typical Value Reference Source
Molecular weight 290.26 g/mol
Reaction temperature 60–100°C ,
Reaction time 4–24 hours ,
Purification method Crystallization, chromatography ,

Chemical Reactions Analysis

Types of Reactions

N-methyl-N-(4-(trifluoromethyl)benzo[d]thiazol-2-yl)glycine can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce amines .

Scientific Research Applications

Antimicrobial Properties

N-methyl-N-(4-(trifluoromethyl)benzo[d]thiazol-2-yl)glycine has shown promising results against various microbial strains, particularly Mycobacterium tuberculosis. Studies indicate that synthetic analogs of this compound exhibit inhibitory effects on mycobacterial cultures, with minimum inhibitory concentrations (MICs) comparable to existing antitubercular drugs.

Antiviral Activity

The compound's structure allows it to interact with viral DNA, potentially inhibiting replication. Its mechanism involves binding to specific viral proteins, disrupting their function and limiting viral propagation. This makes it a candidate for further exploration in antiviral therapies.

Anti-inflammatory Effects

Research indicates that benzothiazole derivatives can modulate inflammatory responses by inhibiting the production of pro-inflammatory cytokines. This compound may act on pathways involved in inflammation, providing a basis for its application in treating inflammatory diseases.

Anticancer Potential

The compound has been studied for its anticancer properties, particularly its ability to inhibit cancer cell growth by targeting specific signaling pathways involved in cell proliferation. Its interactions with enzymes related to oxidative stress responses are also noteworthy, as they may contribute to its anticancer efficacy.

Synthesis and Preparation Methods

The synthesis typically involves:

  • Reacting glycine with a suitable electrophile containing the trifluoromethyl-benzothiazole moiety.
  • Employing heat or a catalyst to promote cyclization.
  • Purifying the resulting product through crystallization or chromatography.

This process can be optimized for yield and purity to facilitate industrial applications.

Comparative Analysis of Related Compounds

A comparison of this compound with structurally similar compounds highlights its unique features:

Compound NameStructural FeaturesUnique Aspects
2-AminobenzothiazoleContains an amino group on the thiazoleKnown for broad spectrum biological activity
BenzothiazoleSimple benzothiazole structureOften serves as a scaffold for drug design
N-MethylbenzothiazoleMethylated derivative of benzothiazoleEnhanced lipophilicity compared to parent compound
4-TrifluoromethylbenzeneAromatic compound with trifluoromethyl groupLacks thiazole component but shares reactivity

Case Studies and Research Findings

Several studies have documented the efficacy of this compound:

  • Inhibition of Mycobacterium tuberculosis : Research demonstrated that synthetic derivatives showed MICs comparable to established antitubercular drugs, indicating potential as new therapeutic agents.
  • Antiviral Studies : Investigations into its antiviral properties revealed significant activity against certain viral strains, suggesting further exploration in antiviral drug development is warranted.
  • Anti-inflammatory Research : Studies indicated that this compound could modulate inflammatory pathways effectively, presenting opportunities for developing new anti-inflammatory therapies.

Comparison with Similar Compounds

Structural Analogues and Key Features

The following compounds share structural motifs with the target molecule, enabling comparative analysis of their properties:

Compound Name Core Structure Substituents Molecular Formula Key Features
Target : N-methyl-N-(4-(trifluoromethyl)benzo[d]thiazol-2-yl)glycine Benzo[d]thiazole - 4-CF₃
- N-methylglycine
C₁₂H₁₀F₃N₃O₂ High electronegativity (CF₃), aromatic stability, moderate lipophilicity
1. N-Methyl-N-[6-(thiazol-2-yl)-4-(trifluoromethyl)pyrimidin-2-yl]glycine Pyrimidine - 4-CF₃
- 6-thiazol-2-yl
- N-methylglycine
C₁₁H₉F₃N₄O₂S Pyrimidine core enhances π-π stacking; thiazole substitution may alter solubility
2. n-(4-Isopropylbenzo[d]thiazol-2-yl)-N-methylglycine Benzo[d]thiazole - 4-isopropyl
- N-methylglycine
C₁₄H₁₈N₂O₂S Increased steric bulk (isopropyl) vs. CF₃; higher lipophilicity (logP ~2.5)
3. N-(4-biphenyl-4-yl-1,3-thiazol-2-yl)-N2-pyridine-2-ylglyciamide Thiazole - 4-biphenyl
- Pyridine-2-yl
- Glyciamide
C₂₃H₁₉N₃O₂S Biphenyl enhances aromatic interactions; amide group affects hydrogen bonding
4. 2,2,2-trifluoro-N-(pyridin-2-ylmethyl)acetamide Acetamide - CF₃
- Pyridin-2-ylmethyl
C₈H₆F₃N₂O Trifluoroacetamide improves metabolic stability; pyridine increases basicity

Physicochemical Properties

  • Lipophilicity : The isopropyl group in Compound 2 increases logP compared to the target’s CF₃ group, suggesting divergent membrane permeability profiles .
  • Solubility : Compound 3’s biphenyl and pyridine groups may reduce aqueous solubility relative to the target’s benzothiazole core .

Biological Activity

N-methyl-N-(4-(trifluoromethyl)benzo[d]thiazol-2-yl)glycine is a compound that belongs to the benzothiazole family, which has garnered attention for its diverse biological activities. This article delves into its biological activity, mechanism of action, and potential applications in medicinal chemistry.

Overview of the Compound

  • Molecular Formula : C11H9F3N2O2S
  • Molecular Weight : 290.27 g/mol
  • CAS Number : 1242893-25-9

Target of Action

Benzothiazoles, including this compound, have shown a broad range of biological activities such as:

  • Antimicrobial
  • Antifungal
  • Antiviral
  • Anti-inflammatory
  • Anticancer

The compound's mechanism often involves interaction with DNA and inhibition of viral replication, making it a candidate for further research in antiviral therapies .

Mode of Action

The specific mode of action can vary based on the chemical structure. For instance, some benzothiazole derivatives inhibit protein synthesis, which is crucial for cancer cell proliferation. The biochemical pathways affected include:

  • Protein synthesis inhibition
  • Modulation of oxidative stress responses
  • Interaction with cell signaling proteins.

This compound interacts with various enzymes and proteins, influencing several biochemical pathways. Notably, it has been reported to interact with:

  • Superoxide dismutase
  • Catalase

These interactions are essential for modulating oxidative stress and cellular signaling pathways.

Anticancer Activity

Recent studies have highlighted the potential of benzothiazole derivatives in targeting specific cancer pathways. For example, compounds similar to this compound have been evaluated for their ability to inhibit FOXM1, a transcription factor associated with aggressive cancer phenotypes such as triple-negative breast cancer (TNBC). In vitro studies demonstrated significant inhibition of cell proliferation at lower concentrations .

In Silico Studies

In silico modeling has been employed to predict the binding affinity and stability of this compound with various biological targets. Molecular docking studies suggest strong interactions with proteins involved in cancer progression, further supporting its potential as an anticancer agent .

Comparison with Similar Compounds

CompoundBiological ActivityUnique Features
This compoundAnticancer, AntimicrobialTrifluoromethyl group enhances stability
N-(pyrimidin-2-yl)benzo[d]thiazol-2-aminesAntimicrobial, AntioxidantLacks trifluoromethyl group
N-(benzo[d]thiazol-2-yl)-1-(4-nitrophenylsulfonyl)pyrrolidineAnti-inflammatoryDifferent structural motifs

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for preparing N-methyl-N-(4-(trifluoromethyl)benzo[d]thiazol-2-yl)glycine, and how do reaction conditions influence yield?

  • Methodological Answer : The compound is synthesized via coupling reactions between substituted benzothiazole precursors and glycine derivatives. For example, intermediates like 6-(thiazol-2-yl)-4-(trifluoromethyl)pyrimidin-2-yl derivatives are reacted with methylamine under reflux in polar aprotic solvents (e.g., DMF) . Yield optimization requires precise control of stoichiometry (1:1.2 molar ratio of benzothiazole to glycine), temperature (80–100°C), and catalyst (e.g., Pd/C for cross-coupling). Purification via column chromatography (silica gel, ethyl acetate/hexane) achieves >95% purity. Challenges include managing trifluoromethyl group stability under acidic conditions .

Q. Which spectroscopic and crystallographic techniques are critical for characterizing this compound?

  • Methodological Answer :

  • NMR : ¹H/¹³C NMR identifies methyl and trifluoromethyl groups (δ ~2.8 ppm for N–CH₃; δ ~120 ppm for CF₃ in ¹³C). Aromatic protons in the benzothiazole ring appear as multiplets (δ 7.2–8.5 ppm) .
  • X-ray Crystallography : Single-crystal analysis (using programs like WinGX ) resolves the planar benzothiazole core and confirms the glycine moiety’s spatial orientation.
  • HRMS : High-resolution mass spectrometry validates the molecular ion peak (e.g., [M+H]⁺ at m/z 318.28) .

Advanced Research Questions

Q. How do computational methods (e.g., DFT) elucidate the electronic structure and solvent interactions of this compound?

  • Methodological Answer : Density Functional Theory (DFT) with hybrid functionals (e.g., B3LYP ) calculates HOMO-LUMO gaps, revealing electron-withdrawing effects of the trifluoromethyl group. Solvent effects are modeled via the Polarizable Continuum Model (PCM ), showing increased dipole moments in polar solvents (ε > 15). Basis sets like 6-31G(d) are used for geometry optimization. Discrepancies between experimental and computed spectra often arise from neglecting explicit solvent molecules in simulations .

Q. What structural modifications enhance bioactivity, and how are SAR studies designed for this compound class?

  • Methodological Answer :

  • Modifications : Replacing the thiazole ring with thiophene (e.g., 3-thienyl) increases lipophilicity (logP +0.5), while adding nitro groups to the phenyl ring enhances electrophilic reactivity .
  • SAR Workflow :

In vitro assays : Test anti-inflammatory activity via COX-2 inhibition (IC₅₀ values measured using ELISA).

Docking studies : Use AutoDock Vina to model interactions with target proteins (e.g., RIPK3 for necroptosis inhibition ).

Data validation : Cross-check experimental IC₅₀ with computed binding energies (ΔG). Contradictions may arise from off-target effects or aggregation in solution .

Q. How can conflicting data on solvent-dependent reactivity be resolved?

  • Methodological Answer : Discrepancies in reaction rates (e.g., DMSO vs. THF) are analyzed via kinetic studies (UV-Vis monitoring at λ = 300 nm) and transition-state modeling (DFT). For example, DMSO stabilizes charged intermediates, accelerating glycine coupling by 30% compared to THF. Conflicting reports may stem from impurities in solvents or varying water content .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
N-methyl-N-(4-(trifluoromethyl)benzo[d]thiazol-2-yl)glycine
Reactant of Route 2
N-methyl-N-(4-(trifluoromethyl)benzo[d]thiazol-2-yl)glycine

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